molecular formula C8H15NO2 B3057053 Methyl 2-amino-2-cyclopentylacetate CAS No. 763078-53-1

Methyl 2-amino-2-cyclopentylacetate

Cat. No. B3057053
CAS RN: 763078-53-1
M. Wt: 157.21 g/mol
InChI Key: ZGQSMYWOPKCARZ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-cyclopentylacetate” is a chemical compound with the IUPAC name “methyl (2S)-amino (cyclopentyl)ethanoate”. It has a molecular weight of 157.21 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 157.21 .

Scientific Research Applications

Synthesis and Antimitogenic Activities

Methyl 2-amino-2-cyclopentylacetate has been explored in the context of immunosuppressive cyclic peptides like Cyclosporin A (CSA). A study by Rich, Dhaon, Dunlap, and Miller (1986) synthesized analogues of CSA, specifically modified in the 1-position, to assess their antimitogenic activities. The modifications of the side chain in a unique N-methylated amino acid in CSA suggested the importance of this component for the full antimitogenic activity of CSA (Rich, Dhaon, Dunlap, & Miller, 1986).

Versatility in Building Blocks for Amino Acids

Limbach, Lygin, Es-Sayed, and Meijere (2009) demonstrated the reactivity of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. This illustrates its versatility as a building block for novel amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Structural and NMR Studies

Steyn, Roodt, Poletaeva, and Varshavsky (1997) investigated the crystal structure of a complex involving a methyl 2-(amino)-1-cyclopentene-1-dithio compound. They correlated structural data with NMR data, demonstrating a link between structural properties and NMR parameters in organometallic complexes (Steyn, Roodt, Poletaeva, & Varshavsky, 1997).

Synthesis of Novel Amino Acids and Peptidomimetics

The work by Avenoza, Cativiela, Mayoral, and Roy (1989) on the synthesis of 2-amino-3-phenylnorbornane-2-carboxylic acids using the Diels–Alder reaction, where methyl α-cyanocinnamate and cyclopentadiene were key reagents, is notable. This research contributes to the field by demonstrating methods to create novel amino acids and peptidomimetics (Avenoza, Cativiela, Mayoral, & Roy, 1989).

Safety and Hazards

“Methyl 2-amino-2-cyclopentylacetate” is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

methyl 2-amino-2-cyclopentylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQSMYWOPKCARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625401
Record name Methyl amino(cyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763078-53-1
Record name Methyl amino(cyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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